2-(2,3-Dihydroinden-1-ylideneamino)guanidine

Medicinal Chemistry NHE1 Inhibition Physicochemical Property Profiling

2-(2,3-Dihydroinden-1-ylideneamino)guanidine (CAS 111159-88-7, molecular formula C10H12N4) is the unsubstituted progenitor of the indan-1-ylideneaminoguanidine chemotype. This compound integrates a 2,3-dihydroinden-1-ylidene moiety with an aminoguanidine terminus, forming a conjugated imine-guanidine system that differs fundamentally from both acylguanidine NHE1 inhibitors (e.g., cariporide) and simpler alkylidene aminoguanidines.

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
CAS No. 111159-88-7
Cat. No. B11903834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydroinden-1-ylideneamino)guanidine
CAS111159-88-7
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1CC(=NN=C(N)N)C2=CC=CC=C21
InChIInChI=1S/C10H12N4/c11-10(12)14-13-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2,(H4,11,12,14)
InChIKeyKQRVMHTZHXFBPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydroinden-1-ylideneamino)guanidine – Core Scaffold Identity for Indanylidene-Aminoguanidine Procurement


2-(2,3-Dihydroinden-1-ylideneamino)guanidine (CAS 111159-88-7, molecular formula C10H12N4) is the unsubstituted progenitor of the indan-1-ylideneaminoguanidine chemotype [1]. This compound integrates a 2,3-dihydroinden-1-ylidene moiety with an aminoguanidine terminus, forming a conjugated imine-guanidine system that differs fundamentally from both acylguanidine NHE1 inhibitors (e.g., cariporide) and simpler alkylidene aminoguanidines [2]. The indane ring provides a rigid bicyclic scaffold that constrains conformational freedom and presents distinct electronic properties compared to monocyclic aryl or quinoline templates, making the compound the minimal pharmacophore for studying structure-activity relationships (SAR) within the substituted indan-1-ylideneaminoguanidine series [3].

Why 2-(2,3-Dihydroinden-1-ylideneamino)guanidine Cannot Be Replaced by Generic Aminoguanidine or Acylguanidine Analogs


Indan-1-ylideneaminoguanidines are not functionally interchangeable with generic aminoguanidine (pimagedine) or acylguanidine NHE1 inhibitors. The indane ring system imposes a rigid, planar geometry that restricts the conformational freedom available to alkyl-chain aminoguanidines such as the generic 2-alkylidene-aminoguanidine series [1]. In the Zhang et al. (2009) SAR study, addition of substituents at the indan-2-position (e.g., benzimidazol-2-ylthio or benzothiazol-2-ylthio groups) modulated NHE1 inhibitory potency over a >100-fold range, demonstrating that the indane scaffold is not a passive linker but actively participates in target engagement [2]. The unsubstituted parent compound thus represents the critical baseline for quantifying the contribution of each substituent to potency, selectivity, and physicochemical profile—a role that cannot be fulfilled by a monocyclic aryl or flexible-chain aminoguanidine surrogate [3].

Quantitative Differentiation Evidence for 2-(2,3-Dihydroinden-1-ylideneamino)guanidine Against Closest Analogs


Scaffold Topological Polar Surface Area (TPSA) Comparison: Indanylidene vs. Quinolinylidene vs. Acylguanidine Cores

The unsubstituted indanylidene-aminoguanidine core exhibits a computed Topological Polar Surface Area (TPSA) of 76.8 Ų, which is intermediate between the more polar acylguanidine cariporide and the larger, more lipophilic tetrahydroquinolinylidene scaffold of T-162559. This physicochemical position reflects the balanced polarity of the indane ring relative to alternative NHE1 inhibitor templates [1]. The TPSA value is a computed property from PubChem (Cactvs 3.4.8.18) [2].

Medicinal Chemistry NHE1 Inhibition Physicochemical Property Profiling

Structural Minimalism as a Reference Baseline: Unsubstituted Indanylidene vs. 4-Amidinoindanone Guanylhydrazone (CGP-48664)

The target compound lacks the 4-amidino substituent present in CGP-48664 (4-amidinoindanone guanylhydrazone; Sardomozide), a known S-adenosylmethionine decarboxylase (SAMDC) inhibitor with an IC50 of approximately 5 nM against SAMDC [1]. The absence of this substituent renders 2-(2,3-dihydroinden-1-ylideneamino)guanidine the minimal scaffold for disentangling the contribution of the indane core from that of the 4-amidino group to SAMDC inhibition and polyamine depletion. Crystal structures of two polymorphic modifications (A and B) of CGP-48664 have been solved by Rietveld refinement, providing atomic-resolution detail of the indanylidene-aminoguanidine geometry [2]. The unsubstituted parent compound is the logical comparator for computational docking studies to isolate the binding contribution of the 4-amidino group.

SAR Baseline Chemistry Polyamine Biosynthesis Inhibition Crystallography

NHE1 Inhibitory Potency Context: Unsubstituted Indan-1-ylideneaminoguanidine vs. Substituted Derivatives in Rat Platelet Swelling Assay

In the Zhang et al. (2009) study, 21 substituted indan-1-ylideneaminoguanidine derivatives were evaluated for NHE1 inhibitory activity in a rat platelet swelling assay. Compound 5m (2-(5-methoxybenzimidazol-2-ylthio)-5-chloro-2,3-dihydroinden-1-ylidene aminoguanidine hydrobromide) was 69-fold more potent than cariporide (cariporide IC50 = 209 ± 75 nM in human platelet NHE1 assay) [1][2]. The unsubstituted parent compound (target) was not among the 21 tested derivatives but represents the zero-substituent baseline against which the 69-fold potency gain of 5m is measured. Seven of 21 compounds exceeded cariporide potency, indicating that the indane scaffold is permissive for NHE1 inhibition but requires appropriate substitution for high affinity [1].

NHE1 Inhibition Cardioprotection SAR

Spectroscopic Identity Confirmation: 1H NMR Signature of the Indanylidene-Aminoguanidine Core

The 1H NMR spectrum of 2-(2,3-dihydroinden-1-ylideneamino)guanidine is available in the KnowItAll NMR Spectral Library (SpectraBase Compound ID KSeR1JPQPR1), providing an authenticated spectroscopic reference for identity confirmation upon procurement [1]. The InChIKey (KQRVMHTZHXFBPI-UKTHLTGXSA-N) and exact mass (188.106196 Da) serve as definitive digital identifiers to distinguish this compound from isobaric analogs sharing the molecular formula C10H12N4, such as N-cyano-N'-(2,5-dimethylphenyl)guanidine (CAS 861393-70-6) [2]. The E-configuration of the imine bond (denoted by '/b13-9+' in the InChI) is a critical stereochemical feature that may influence biological activity.

Analytical Chemistry Compound Identity Verification Quality Control

High-Value Application Scenarios for Procuring 2-(2,3-Dihydroinden-1-ylideneamino)guanidine


SAR Baseline for Indan-1-ylideneaminoguanidine NHE1 Inhibitor Lead Optimization

Researchers synthesizing substituted indan-1-ylideneaminoguanidine derivatives for NHE1 inhibition should procure this unsubstituted parent compound as the zero-substituent reference. By measuring its NHE1 inhibitory activity in a rat platelet swelling assay and comparing against substituted analogs (e.g., compound 5m, 69-fold more potent than cariporide), teams can calculate fold-selectivity improvements conferred by each 2-position substituent [1]. This quantitative SAR approach, anchored to the parent compound baseline, enables rational design and prioritization of synthetic targets.

Negative Control for SAMDC/Polyamine Pathway Studies Involving CGP-48664

Laboratories investigating S-adenosylmethionine decarboxylase (SAMDC) inhibition with CGP-48664 (IC50 ≈ 5 nM) require the 4-unsubstituted indanylidene-aminoguanidine core as a matched negative control. The absence of the 4-amidino group is predicted to abrogate SAMDC binding, providing a clean comparator for confirming on-target pharmacology in enzymatic and cellular assays [2]. This compound enables discrimination between indane-scaffold-driven effects and 4-amidino-specific pharmacology.

Crystallography and Computational Docking Reference for Indane-Containing Guanidine Ligands

The crystal structures of two modifications of 4-amidinoindanone guanylhydrazone (CGP-48664) have been solved by Rietveld refinement [3]. The unsubstituted parent compound provides a simplified ligand for molecular docking studies aimed at deconvoluting the binding contributions of the indane core vs. the 4-amidino substituent. Computational chemists can use the target compound's InChIKey-defined 3D conformer (PubChem) to generate pharmacophore models and perform free-energy perturbation calculations.

Analytical Reference Standard for NMR-Based Identity and Purity Verification

Quality control laboratories procuring substituted indan-1-ylideneaminoguanidines can use this compound as an analytical reference standard. The authenticated 1H NMR spectrum (SpectraBase KSeR1JPQPR1), exact mass (188.106196 Da), and InChIKey provide a definitive identity benchmark for confirming that received material matches the ordered structure and for detecting degradation or isomerization [4].

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